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molecular formula C8H6BrNOS B8768224 8-Bromo-2H-benzo[b][1,4]thiazin-3(4H)-one

8-Bromo-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No. B8768224
M. Wt: 244.11 g/mol
InChI Key: JRSQZZAMBSRRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062028B2

Procedure details

The title compound was prepared using a procedure analogous to bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline except that 7-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one was replaced with 8-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one. LCMS, [M+H]+=231.9. 1H NMR (400 MHz, MeOD) δ 6.86-6.80 (m, 1H), 6.73 (t, J=7.9 Hz, 1H), 6.52 (dd, J=8.1, 1.3 Hz, 1H), 3.56-3.49 (m, 2H), 3.09-3.01 (m, 2H).
Name
bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrC1C2C1CNC1C=CC=CC=12.BrC1C2C3CC3C(=O)NC=2C=CC=1.[Br:26][C:27]1[C:32]2[S:33][CH2:34][C:35](=O)[NH:36][C:31]=2[CH:30]=[CH:29][CH:28]=1>>[Br:26][C:27]1[C:32]2[S:33][CH2:34][CH2:35][NH:36][C:31]=2[CH:30]=[CH:29][CH:28]=1

Inputs

Step One
Name
bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1C2CNC=3C=CC=CC3C21
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=2C3C(C(NC2C=CC1)=O)C3
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC2=C1SCC(N2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC2=C1SCCN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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